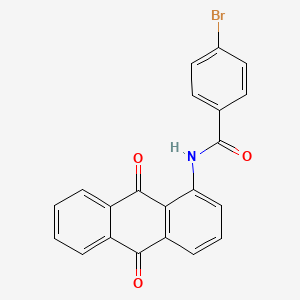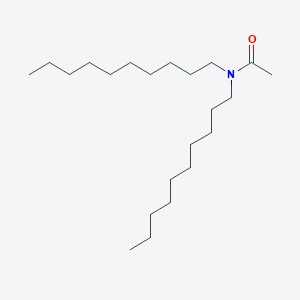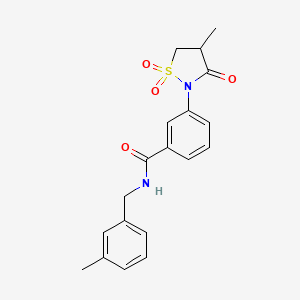
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide, also known as BDA, is a chemical compound that has gained significant attention in scientific research. It is a synthetic derivative of anthracene and is commonly used in the field of organic chemistry, biochemistry, and pharmacology. BDA has been found to have numerous applications in scientific research, including its use as a fluorescent probe for detecting DNA damage and as a potential anti-cancer agent.
作用機序
The mechanism of action of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and repair. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has been found to have a number of biochemical and physiological effects. Studies have shown that 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can induce DNA damage and inhibit DNA repair mechanisms. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has also been found to inhibit the activity of certain enzymes involved in cell growth and division. In addition, 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has been found to induce oxidative stress in cancer cells, leading to cell death.
実験室実験の利点と制限
One of the primary advantages of using 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting DNA damage. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide is also relatively easy to synthesize and has been found to have low toxicity in vitro. However, 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has some limitations, including its limited solubility in water and its potential toxicity in vivo.
将来の方向性
There are numerous future directions for the use of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide in scientific research. One potential area of research is the development of new anti-cancer drugs based on the structure of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide. Another area of research is the use of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide as a tool for studying DNA damage and repair mechanisms. Additionally, 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide could be used in the development of new diagnostic tools for detecting cancer and other diseases.
合成法
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromoaniline with 9,10-anthracenedione in the presence of a palladium catalyst. Other methods include the Buchwald-Hartwig amination reaction and the Sonogashira coupling reaction.
科学的研究の応用
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting DNA damage. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can bind to DNA and fluoresce when it encounters damaged DNA, making it a useful tool for studying DNA damage and repair mechanisms.
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has also been found to have potential anti-cancer properties. Studies have shown that 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide a promising candidate for the development of new anti-cancer drugs.
特性
IUPAC Name |
4-bromo-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO3/c22-13-10-8-12(9-11-13)21(26)23-17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUOTJYVZTYREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4975083.png)
![N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4975089.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4975107.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4975122.png)
![4-[({6-(benzylamino)-2-[(4-ethoxyphenyl)amino]-5-nitro-4-pyrimidinyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B4975124.png)

![5-(4-chlorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4975138.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![(2R*,6S*)-4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2,6-dimethylmorpholine](/img/structure/B4975161.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)

![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)